Potency on SRC Kinase: Sub-Nanomolar Inhibition Surpasses Most Comparators
eCF506 demonstrates superior potency against its primary target, SRC kinase, with an IC50 of <0.5 nM, which is lower than the reported IC50 values for several other SRC inhibitors in comparable cell-free assays. Specifically, dasatinib shows an IC50 of 0.5-0.8 nM, bosutinib 1.2 nM, saracatinib 2.7 nM, and KX2-391 20 nM [1]. This sub-nanomolar potency ensures maximal target engagement at low compound concentrations, a critical advantage for studying SRC-dependent signaling pathways with minimal off-target effects.
| Evidence Dimension | Inhibition of SRC kinase activity (IC50) |
|---|---|
| Target Compound Data | eCF506: <0.5 nM |
| Comparator Or Baseline | Dasatinib: 0.5-0.8 nM; Bosutinib: 1.2 nM; Saracatinib: 2.7 nM; KX2-391: 20 nM |
| Quantified Difference | eCF506 is >2-fold more potent than bosutinib, >5-fold more potent than saracatinib, and >40-fold more potent than KX2-391. |
| Conditions | Cell-free enzymatic kinase assay |
Why This Matters
Higher potency enables lower effective concentrations in cellular assays, reducing the likelihood of non-specific cytotoxicity and enabling more precise dissection of SRC-specific signaling events.
- [1] Fraser C, et al. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. J Med Chem. 2016;59(10):4697-710. View Source
